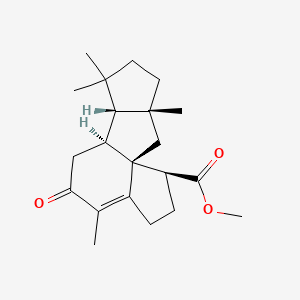

Methyl phomopsenonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

methyl (1R,2S,9S,10R,14R)-6,11,11,14-tetramethyl-7-oxotetracyclo[7.6.0.01,5.010,14]pentadec-5-ene-2-carboxylate |

InChI |

InChI=1S/C21H30O3/c1-12-13-6-7-14(18(23)24-5)21(13)11-20(4)9-8-19(2,3)17(20)15(21)10-16(12)22/h14-15,17H,6-11H2,1-5H3/t14-,15+,17-,20-,21+/m1/s1 |

InChI Key |

PYIWJULOBQCXEN-ZCTIPADRSA-N |

Isomeric SMILES |

CC1=C2CC[C@@H]([C@]23C[C@]4(CCC([C@H]4[C@@H]3CC1=O)(C)C)C)C(=O)OC |

Canonical SMILES |

CC1=C2CCC(C23CC4(CCC(C4C3CC1=O)(C)C)C)C(=O)OC |

Synonyms |

methyl phomopsenonate |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Methodologies

Fungal Bioprospecting and Source Organism Identification (e.g., Phomopsis amygdali/Diaporthe amygdali)

Methyl phomopsenonate is produced by the fungus Phomopsis amygdali. nih.govacs.org This fungus is the anamorph (asexual stage) of Diaporthe amygdali. Phomopsis species are widely distributed in nature and are often found as endophytes, living within the tissues of plants without causing any apparent harm. They are also known as plant pathogens, causing diseases in a variety of hosts. The identification of Phomopsis amygdali as the source of this compound was achieved through a biosynthetic gene-based screening approach. nih.govacs.org This method involves searching for genes, such as those encoding for geranylgeranyl diphosphate (B83284) (GGDP) synthase, which are known to be involved in the biosynthesis of diterpenes. By identifying these genes within the fungus, researchers were able to predict the production of novel diterpenoid compounds, which led to the targeted isolation of this compound. nih.govacs.org

Advanced Chromatographic Techniques for this compound Isolation

The isolation of this compound from the fungal culture of Phomopsis amygdali involves a multi-step chromatographic purification process. While the specific details can vary, a general workflow based on the separation of similar natural products is outlined below.

Initially, the fungal culture broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites. This crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

A common first step is column chromatography using a silica gel stationary phase. The extract is loaded onto the column and eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

Fractions enriched with this compound are then pooled and may be subjected to further purification using other chromatographic techniques. One such technique is size-exclusion chromatography, for instance, using a Toyopearl HW-40F column. This separates molecules based on their size, further removing impurities.

The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) . This high-resolution technique allows for the separation of closely related compounds, yielding highly pure this compound. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.

Table 1: Illustrative Chromatographic Purification Scheme for this compound

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |

| 1 | Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate (gradient) | Initial fractionation of the crude extract. |

| 2 | Size-Exclusion Chromatography | Toyopearl HW-40F | Methanol | Separation based on molecular size. |

| 3 | Preparative HPLC | Reverse-Phase C18 | Acetonitrile/Water (gradient) | Final purification to obtain pure compound. |

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the carbon skeleton of the molecule. The specific chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.

X-ray Crystallography provides the most definitive structural information. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the molecule, including its absolute stereochemistry. For this compound, a Crystallographic Information File (CIF) is available, indicating that its structure has been confirmed by this method. acs.org

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained |

| ¹H NMR | Number and chemical environment of hydrogen atoms. |

| ¹³C NMR | Number and chemical environment of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, assembly of the molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| X-ray Crystallography | Precise three-dimensional atomic arrangement and absolute stereochemistry. |

Advanced Research on Biosynthetic Pathways and Enzymology

Precursor Utilization in Methyl Phomopsenonate Biosynthesis (e.g., Geranylgeranyl Diphosphate)

The journey to this compound begins with the universal precursor for all diterpenoids: geranylgeranyl diphosphate (B83284) (GGPP). GGPP is a 20-carbon isoprenoid intermediate synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. Within the biosynthetic gene cluster responsible for this compound production in the fungus Phomopsis amygdali, a key enzyme, geranylgeranyl diphosphate synthase (GGS), is encoded. nih.gov This enzyme catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP), to form the linear C20 precursor, GGPP. The presence and activity of this GGS are foundational, as it supplies the essential substrate for the subsequent, and more complex, cyclization steps. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The discovery of this compound is directly linked to a gene-based screening approach. Researchers identified the biosynthetic gene cluster (BGC) responsible for its formation in the fungus Phomopsis amygdali. nih.govresearchgate.net The strategy hinged on the fact that diterpene BGCs typically contain a GGS gene.

Using homology-based polymerase chain reaction (PCR) with primers designed to target conserved regions of fungal GGS genes, a GGS homolog was identified in P. amygdali. Subsequently, a technique known as genome walking was employed to map the DNA regions flanking the GGS gene. This process revealed a contiguous cluster of genes predicted to be involved in diterpene metabolism. nih.govresearchgate.net

Central to this cluster, alongside the GGS gene (PaGGS), was a gene encoding a diterpene cyclase. This cyclase was named Phomopsene (B1265134) Synthase (PaPS) after its product. The colocalization of these genes provides strong evidence that they function together in a common biosynthetic pathway. nih.govfigshare.com

| Gene | Putative Function | Role in Biosynthesis |

| PaGGS | Geranylgeranyl Diphosphate Synthase | Synthesizes the linear C20 precursor, GGPP. |

| PaPS | Diterpene Cyclase (Phomopsene Synthase) | Catalyzes the cyclization of GGPP into the tetracyclic diterpene hydrocarbon, phomopsene. |

This gene-based approach was pivotal, as it allowed for the functional characterization of the PaPS enzyme, which in turn produced a novel hydrocarbon skeleton, phomopsene. The characteristic chemical signature of this enzymatically produced phomopsene was then used as a reference to screen extracts of P. amygdali culture broth, leading to the successful isolation and structural elucidation of the more oxidized final product, this compound. nih.gov

Enzymatic Mechanisms of Diterpene Cyclization

The transformation of the linear GGPP into the complex, multi-ring structure of phomopsene is the chemical cornerstone of the biosynthetic pathway. This remarkable conversion is accomplished by the enzyme Phomopsene Synthase (PaPS) through a precisely controlled cascade of carbocation-driven reactions.

PaPS is a class I diterpene synthase, meaning it catalyzes the cyclization of GGPP into a hydrocarbon product. The enzyme first initiates the reaction by cleaving the diphosphate group from GGPP, generating a geranylgeranyl carbocation. This highly reactive intermediate is then stabilized within the enzyme's active site, which acts as a template, guiding the subsequent intramolecular cyclizations and rearrangements that are characteristic of terpene biosynthesis. nih.gov The final product of the PaPS-catalyzed reaction is the tetracyclic hydrocarbon phomopsene, which serves as the direct precursor scaffold for this compound. nih.gov

To unravel the intricate details of the cyclization cascade, isotopic labeling studies have been instrumental. By using chemoenzymatic methods, researchers can synthesize geranylgeranyl diphosphate (GGPP) molecules where specific hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612) (²H). nih.gov

When this site-specifically deuterium-labeled GGPP is used as a substrate for phomopsene synthase, the resulting phomopsene product retains the deuterium labels at specific positions. By analyzing the exact location of these labels in the final product using techniques like mass spectrometry (MS), the precise pathway of bond formations and atomic migrations during the cyclization can be traced. This method provides direct, unambiguous evidence for the proposed reaction mechanism, confirming which atoms move and where they go during the complex rearrangement process. nih.gov

The cyclization mechanism catalyzed by phomopsene synthase involves a sophisticated carbocation cascade. After the initial formation of the geranylgeranyl cation, the process is thought to proceed through a dolabelladien-15-yl cation intermediate. From this point, the reaction cascade is proposed to involve:

Double 1,2-Alkyl Shifts: Two consecutive shifts of alkyl groups occur, fundamentally rearranging the carbon skeleton.

A 1,2-Hydride Shift: A hydrogen atom, with its two electrons, migrates to an adjacent positively charged carbon.

This sequence of precisely controlled rearrangements ultimately leads to the formation of the unique 5/6/5/5-fused tetracyclic ring system of phomopsene. nih.gov Computational studies using density functional theory (DFT) have further supported such complex cascades in related terpene biosyntheses, showing how enzymes navigate high-energy intermediates to form stable products.

Heterologous Expression Systems for Reconstitution and Study of Biosynthetic Machinery

A significant challenge in studying fungal natural product biosynthesis is that the relevant gene clusters are often silent or expressed at very low levels under standard laboratory conditions. To overcome this, and to definitively confirm the function of the identified genes, heterologous expression systems are employed.

For the this compound pathway, the PaPS gene from P. amygdali was expressed in a host organism, such as Escherichia coli. nih.govmdpi.com This bacterium, when engineered to contain the PaPS gene, can be cultured in large quantities to produce the recombinant PaPS enzyme. The purified enzyme can then be used in in vitro assays with its substrate, GGPP, to produce phomopsene. nih.gov This approach serves multiple critical purposes:

It provides unequivocal proof of the gene's function.

It allows for the production of the terpene product (phomopsene) in sufficient quantities for structural confirmation by NMR and MS.

It enables detailed biochemical characterization of the enzyme's properties.

Furthermore, engineered fungal hosts, such as Aspergillus oryzae, are also used for heterologous expression, which can be advantageous for expressing complex fungal pathways that may require eukaryotic-specific protein modifications or cellular environments. beilstein-journals.org These powerful techniques for reconstituting biosynthetic machinery are essential tools for discovering new natural products and understanding their formation.

Computational and In Silico Approaches to Biosynthetic Pathway Analysis

The elucidation of complex biosynthetic pathways, such as that of this compound, increasingly relies on the integration of computational and in silico methodologies. These approaches complement experimental techniques by providing predictive models, mechanistic insights, and a framework for interpreting analytical data. For the biosynthesis of this compound, a diterpenoid originating from the fungus Phomopsis amygdali, computational studies are pivotal in understanding the intricate cyclization cascade initiated by terpene synthases and the subsequent enzymatic modifications.

Theoretical Framework for Phomopsene Formation

At the heart of this compound's biosynthesis is the formation of its precursor, phomopsene. This process is catalyzed by the enzyme phomopsene synthase (PaPS), which orchestrates a complex cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP). While direct computational studies exclusively on PaPS are limited, theoretical investigations into the biosynthesis of structurally related terpenes provide a robust framework for understanding the formation of phomopsene.

Density Functional Theory (DFT) calculations have been instrumental in exploring the reaction mechanisms of terpene cyclases. A notable computational study on the biosynthesis of mangicol sesterterpenoids and verrucosane diterpenoids has proposed a versatile biosynthetic pathway that can also account for the formation of phomopsene. tandfonline.comacs.org This theoretical model suggests a kinetically and thermodynamically favorable route that bypasses the formation of unstable secondary carbocation intermediates, a concept that has reshaped the understanding of many terpene biosyntheses. acs.orgnih.gov

The proposed pathway, supported by DFT calculations, involves a series of carbocation-mediated reactions. The key steps and their calculated energetic favorability are summarized in the table below, illustrating the type of data generated through such in silico analyses.

| Proposed Step in Phomopsene Biosynthesis (via Analogy) | Computational Method | Key Finding | Significance |

| Initial cyclization of GGPP | DFT | Avoidance of high-energy secondary carbocation intermediates. | Provides a more stable and energetically favorable reaction pathway. |

| C-C bond formation and rearrangement | DFT | Identification of transition states and intermediates with low activation energies. | Elucidates the kinetic feasibility of the proposed cyclization cascade. |

| Final deprotonation to yield phomopsene | DFT | Thermodynamically downhill energy profile for the overall reaction. | Suggests the spontaneity of the phomopsene scaffold formation. |

This table is a representative summary based on analogous systems studied via DFT and is intended to illustrate the application of this computational approach to the phomopsenonate pathway.

Homology Modeling and Active Site Prediction of Phomopsene Synthase

In the absence of an experimentally determined crystal structure for phomopsene synthase (PaPS), homology modeling presents a powerful in silico tool to predict its three-dimensional structure. This technique relies on the known structures of related terpene synthases to build a comparative model of the target enzyme. Such models are invaluable for identifying the putative active site and key amino acid residues involved in substrate binding and catalysis.

The general workflow for homology modeling of a terpene synthase like PaPS is outlined below:

| Step | Description | Computational Tools | Expected Outcome |

| Template Selection | Identifying homologous terpene synthases with known crystal structures from protein databases. | BLAST, SWISS-MODEL | A list of suitable template structures with high sequence identity to PaPS. |

| Sequence Alignment | Aligning the amino acid sequence of PaPS with the template sequences. | ClustalW, T-Coffee | An optimal alignment highlighting conserved and variable regions. |

| Model Building | Generating the 3D coordinates of PaPS based on the aligned template structures. | MODELLER, I-TASSER | A predicted 3D model of the phomopsene synthase enzyme. |

| Model Refinement and Validation | Optimizing the model's geometry and assessing its quality using various stereochemical checks. | GROMACS, ProSA-web | A refined and validated structural model of PaPS, ready for further analysis. |

Once a reliable model of PaPS is generated, it can be used for molecular docking studies to simulate the binding of the substrate, GGPP, within the active site. These simulations can predict the initial conformation of the substrate that leads to the specific cyclization cascade for phomopsene formation.

Future Directions: QM/MM and Molecular Dynamics Simulations

To gain a more dynamic and mechanistically detailed understanding of the enzymatic processes, more advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations can be applied.

QM/MM Simulations: This hybrid approach allows for the study of the enzymatic reaction at a quantum mechanical level for the reacting substrate and key active site residues, while the rest of the protein is treated with classical molecular mechanics. This would be particularly useful for elucidating the precise mechanism of the carbocation rearrangements and the role of specific amino acid side chains in stabilizing the intermediates during the formation of phomopsene.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the PaPS enzyme and the enzyme-substrate complex over time. This can help in understanding how the protein's flexibility contributes to catalysis and product specificity.

In Silico Analysis of Tailoring Enzymes

The conversion of phomopsene to this compound involves subsequent enzymatic modifications, likely catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and methyltransferases. Genome mining and bioinformatic analysis of the Phomopsis amygdali genome can identify the gene clusters responsible for diterpene biosynthesis. nih.gov By analyzing the genes co-located with the phomopsene synthase gene, candidate genes for these tailoring enzymes can be identified.

Computational tools can then be used to predict the function of these putative enzymes. Sequence similarity searches (e.g., BLAST) and phylogenetic analysis can classify these enzymes and suggest their potential substrates and catalytic activities. Homology modeling of these tailoring enzymes, followed by docking studies with phomopsene, can further support their proposed role in the biosynthesis of this compound.

Total Synthesis and Stereochemical Investigations

Development of Chemical Synthetic Strategies for Polycyclic Diterpenes including Methyl Phomopsenonate

The synthesis of complex diterpenes often requires innovative strategies to construct their elaborate polycyclic systems and intricate oxidation patterns. acs.orgnih.gov General approaches may involve analyzing the target's oxidation pattern to guide C-C bond disconnections or employing convergent strategies where complex fragments are coupled late in the synthesis. nih.govresearchgate.net For the phomopsene (B1265134) family of diterpenes, a key strategic decision was to utilize the reorganization of C-C single bonds to rapidly build molecular complexity from simpler starting materials. acs.orgresearchgate.net

This approach enabled the divergent synthesis of (−)-phomopsene, (+)-methyl phomopsenonate, and (+)-iso-phomopsene. acs.org The core of the strategy involved two crucial phases: the initial construction of a 5/5/5/5 tetraquinane scaffold, which was then strategically rearranged into the final 5/5/6/5 tetracyclic core of the target molecules. acs.orgnih.gov This method showcases how developing powerful synthetic methods for C-C bond reorganization allows for the precise and controlled construction of challenging structural scaffolds. researchgate.net

Exploitation of Cascade and Rearrangement Reactions in Complex Skeleton Assembly (e.g., Nazarov cyclization, Beckmann fragmentation)

Cascade reactions, which involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, are highly valued for their efficiency in building complex molecules. wikipedia.org20.210.105nih.gov The synthesis of this compound is a prime example of this, employing two powerful cascade and rearrangement sequences.

The first key sequence was a synergistic Nazarov cyclization/double ring expansion. acs.orgresearchgate.net The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, typically promoted by a Lewis or protic acid, to form a cyclopentenone. wikipedia.orgthermofisher.com In this synthesis, a custom-developed tandem reaction was used where the initial Nazarov cyclization of a dienone precursor triggered two subsequent ring expansions in a single step. acs.orgyoutube.com This powerful cascade rapidly and stereospecifically constructed a 5/5/5/5 tetraquinane scaffold, installing contiguous quaternary centers with high precision. acs.orgresearchgate.net

The second critical transformation was a one-pot strategic ring expansion using a Beckmann fragmentation. acs.orgresearchgate.net The Beckmann fragmentation is a reaction that often competes with the more common Beckmann rearrangement and occurs when the group alpha to an oxime can stabilize a carbocation. wikipedia.org This process generates a nitrile and a carbocation. wikipedia.org In this synthesis, a Beckmann fragmentation/recombination protocol was employed to strategically break a C-C bond in one of the five-membered rings and form the requisite six-membered ring, thus assembling the final 5/5/6/5 tetracyclic skeleton of the phomopsene diterpenes. acs.orgresearchgate.netyoutube.com

| Transformation | Key Reaction Type | Starting Scaffold | Resulting Scaffold | Key Features |

|---|---|---|---|---|

| Tetraquinane Formation | Nazarov Cyclization / Double Ring Expansion | Dienone Precursor | 5/5/5/5 Tetraquinane | Rapid, one-step, stereospecific construction of four rings and contiguous quaternary centers. acs.orgresearchgate.net |

| Core Skeleton Assembly | Beckmann Fragmentation / Recombination | 5/5/5/5 Tetraquinane | 5/5/6/5 Tetracycle | One-pot strategic ring expansion to form the final 5/5/6/5 core structure. acs.orgresearchgate.net |

Enantioselective Synthesis for Absolute Stereochemical Assignment and Confirmation

The absolute configuration of a chiral molecule describes its exact three-dimensional arrangement of atoms. Determining this is a crucial aspect of natural product synthesis. While the relative stereochemistry of the phomopsene diterpenes was known, their absolute configuration was unconfirmed prior to the total synthesis. acs.org

An enantioselective synthesis was undertaken to resolve this ambiguity. acs.orgnih.gov The strategy did not rely on a chiral catalyst for the main cyclizations but instead employed a lipase-mediated kinetic resolution of a key secondary alcohol intermediate. acs.org This enzymatic process selectively acetylated one enantiomer, allowing the separation of the enantioenriched alcohol (−)-13 (99.7% ee) and the corresponding acetylated ester (+)-29 (92% ee). acs.org

By carrying the optically pure intermediate (−)-13 through the remainder of the synthetic sequence, the researchers achieved the enantioselective syntheses of (−)-phomopsene, (+)-methyl phomopsenonate, and (+)-iso-phomopsene. acs.org The nuclear magnetic resonance (NMR) spectra and, crucially, the optical rotation values of these synthetic compounds perfectly matched those of the natural products. acs.org This match provided unambiguous confirmation of the absolute configurations for all three diterpenes. acs.orgacs.orgnih.gov

Chemical Synthesis of this compound Analogues and Related Diterpenes (e.g., Phomopsene, Iso-phomopsene)

A significant strength of the developed synthetic route is its divergent nature, which allowed for the total syntheses of not only this compound but also the related diterpenes phomopsene and iso-phomopsene from a common intermediate. acs.org This is highly efficient, as it avoids the need to develop a separate, de novo synthesis for each individual target molecule.

Starting from the assembled 5/5/6/5 tetracyclic core, specific functional group manipulations were carried out to complete the syntheses of each natural product. researchgate.net This unified approach was also instrumental in correcting the structure of one of the analogues. The work enabled the researchers to determine that the correct structure of iso-phomopsene is the C7 epimer of the structure that was originally assigned. acs.orgnih.govresearchgate.net

Structure Activity Relationship Sar Studies

Methodological Frameworks for Investigating Structure-Biological Activity Correlations

Investigating the correlation between the structure of a natural product and its biological activity involves a multi-faceted approach that combines chemical, biological, and computational methods. A primary step is the isolation and purification of a series of structurally related compounds from the source organism, in this case, fungi of the Phomopsis genus. These compounds are then subjected to a panel of biological assays to determine their activity, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate variations in the chemical structure with changes in biological activity. sysrevpharm.orgnih.gov QSAR models are mathematical representations that describe how physicochemical properties (descriptors) of a molecule, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), relate to its biological potency. nih.gov For complex natural products, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity, thus guiding the rational design of new analogues. acs.org

Another critical component of the methodological framework is molecular docking. This computational tool predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For instance, studies on phomoxanthones A and B have utilized molecular docking to understand their interaction with protein tyrosine phosphatases (PTPs), revealing that they bind to conserved domains like the WPD loop and P loop. mdpi.com Such insights are invaluable for explaining observed SAR data and for proposing modifications to enhance binding affinity and selectivity.

A pertinent example of applying these frameworks to Phomopsis metabolites is the study of phomoxanthones. Researchers have isolated a series of these dimeric xanthone compounds and evaluated their cytotoxic activities against various cancer cell lines. The resulting data allows for an initial SAR assessment, highlighting which structural features are important for potency.

| Compound | Structure | Cytotoxicity (IC50, μM) vs. HepG-2 Cells |

|---|---|---|

| Phomoxanthone L | Dimeric Xanthone | >40 |

| Phomoxanthone M | Dimeric Xanthone | >40 |

| Phomoxanthone N | Dimeric Xanthone | >40 |

| Phomopsis-H76 A | Dimeric Xanthone | >40 |

| Diaporthochromone B | Chromone | >40 |

| Dicerandrol C | Dimeric Xanthone | 4.83 ± 0.22 |

| 12-O-deacetyl-phomoxanthone A | Dimeric Xanthone | 12.06 ± 0.55 |

Data sourced from a study on dimeric xanthones from Phomopsis asparagi, illustrating how cytotoxicity varies with structural changes. researchgate.net

Analysis of Stereochemical Influences on Molecular Recognition and Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. Chiral molecules and their corresponding enantiomers or diastereomers often exhibit significantly different potencies and pharmacological profiles because biological targets, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with ligands.

The determination of the absolute configuration of chiral centers in natural products is a critical step in understanding their SAR. This is typically achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) with chiral shift reagents, X-ray crystallography, and chiroptical methods like Circular Dichroism (CD) spectroscopy. For instance, the relative configurations of newly isolated metabolites from Phomopsis sp. have been determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximities between protons. The absolute configurations are then often established by comparing experimental CD spectra with those calculated for different stereoisomers using quantum chemical methods.

In the context of Phomopsis metabolites, the stereochemistry has been shown to be a key determinant of their biological activity. For example, in a study of phomolides and phomenes isolated from an endophytic Phomopsis species, the precise stereochemical arrangement was elucidated and found to be integral to their structure. While specific comparative activity data between stereoisomers was not provided in the initial reports, the general principles of stereospecificity in natural products suggest that any variation in these chiral centers would likely have a profound impact on their biological function.

The influence of stereochemistry on molecular recognition can be attributed to several factors:

Complementary fit with the binding site: Only one enantiomer may fit correctly into the binding pocket of a target protein to form the necessary interactions (e.g., hydrogen bonds, hydrophobic interactions) for a biological response.

Orientation of key functional groups: The spatial orientation of crucial functional groups that interact with the target is dictated by the stereochemistry. An incorrect orientation can lead to a loss of key interactions or introduce steric clashes, thereby reducing or abolishing activity.

Metabolic stability: Different stereoisomers can be metabolized at different rates by enzymes in the body, which can affect their bioavailability and duration of action.

Design and Synthesis of Modified Analogues for SAR Probing

Once a lead natural product with interesting biological activity is identified, the design and synthesis of modified analogues are essential for systematically probing its SAR. This process involves making targeted structural modifications to the parent molecule and evaluating the impact of these changes on its activity. The goals of such analogue synthesis programs are typically to:

Identify the minimal structural components required for activity (the pharmacophore).

Enhance potency and selectivity.

Improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Simplify the chemical structure to facilitate large-scale synthesis.

The synthesis of analogues can be achieved through several strategies. Semi-synthesis involves chemically modifying the natural product isolated from its source. This approach is often practical when the natural product is readily available and has functional groups that can be easily derivatized. For example, hydroxyl or carboxyl groups can be esterified or amidated to explore the effects of changing polarity and steric bulk in that region of the molecule.

Total synthesis, on the other hand, involves the complete chemical synthesis of the natural product and its analogues from simple starting materials. While more challenging, total synthesis offers greater flexibility in creating a wider range of structural modifications that may not be accessible through semi-synthesis. This approach has been applied to the phomopsolide class of natural products, where the total synthesis of phomopsolides B, C, D, and E, as well as analogues like 7-oxa- and 7-aza-phomopsolide E, has been accomplished. These synthetic efforts have enabled initial SAR studies for this class of compounds.

For example, preliminary SAR studies on phomoxanthone A have indicated that the position of the biaryl linkage and the presence of acetyl substituents are important structural features for its potent anti-tumor activity. acs.org This suggests that analogues with modifications at these positions would be of high interest for further investigation. A hypothetical SAR study on a molecule like Methyl phomopsenonate would involve modifying its core structure in a systematic way, as illustrated in the table below.

| Analogue | Modification from Parent Structure | Hypothetical Change in Activity | Rationale for Modification |

|---|---|---|---|

| Analogue 1 | Removal of the methyl ester | Decreased/Increased activity | To assess the role of the ester in target binding and cell permeability. |

| Analogue 2 | Introduction of a hydroxyl group | Increased/Decreased activity | To explore potential new hydrogen bonding interactions with the target. |

| Analogue 3 | Modification of a side chain length | Altered activity/selectivity | To probe the size and shape of the binding pocket. |

| Analogue 4 | Inversion of a chiral center | Significantly decreased activity | To confirm the importance of stereochemistry for molecular recognition. |

This table provides a hypothetical framework for the design of analogues to probe the SAR of a compound like this compound.

Through the iterative process of designing, synthesizing, and biologically evaluating such analogues, a comprehensive understanding of the SAR for a given class of natural products can be developed, paving the way for the discovery of new therapeutic agents.

Analytical Chemistry Methodologies in Methyl Phomopsenonate Research

Comprehensive Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The definitive structure of methyl phomopsenonate was established through a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques have been pivotal in confirming the connectivity of the carbon skeleton and the identity of functional groups, as well as in assessing the purity of isolated samples.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals provides a detailed map of the molecule's intricate framework.

¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 38.9 | 1.55 (m), 1.65 (m) |

| 2 | 19.4 | 1.45 (m), 1.55 (m) |

| 3 | 42.1 | 1.40 (m), 1.50 (m) |

| 4 | 33.5 | - |

| 5 | 55.4 | 1.95 (d, 10.0) |

| 6 | 22.1 | 1.60 (m), 1.70 (m) |

| 7 | 39.8 | 2.10 (m) |

| 8 | 147.9 | - |

| 9 | 129.1 | 5.30 (s) |

| 10 | 37.8 | 2.25 (d, 10.0) |

| 11 | 28.1 | 1.25 (m), 1.35 (m) |

| 12 | 36.5 | 1.30 (m), 1.40 (m) |

| 13 | 48.2 | 1.80 (m) |

| 14 | 176.8 | - |

| 15 | 29.7 | 1.15 (s) |

| 16 | 21.7 | 1.05 (s) |

| 17 | 33.3 | 0.95 (s) |

| 18 | 21.5 | 1.00 (s) |

| 19 | 14.5 | 0.85 (d, 7.0) |

| 20 | 51.5 | 3.65 (s) |

High-resolution mass spectrometry (HRMS) has been employed to determine the precise elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₂₁H₃₂O₂Na |

Advanced Chromatographic Separations for Isolation, Quantification, and Impurity Profiling

The isolation and purification of this compound from its natural source, the fungus Phomopsis amygdali, relies on a combination of chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of other secondary metabolites.

Column chromatography is a fundamental technique used in the initial stages of purification. The crude extract of the fungal culture is typically subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing in polarity, is employed to separate compounds based on their differential adsorption to the silica gel.

Column Chromatography Parameters for the Isolation of this compound

| Stationary Phase | Mobile Phase Gradient |

| Silica Gel | n-Hexane / Ethyl Acetate |

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often utilized for the final purification of this compound. Reversed-phase HPLC, with a C18 column, is a common choice for separating diterpenes. This technique provides high resolution and allows for the collection of highly pure fractions of the compound. The use of a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), allows for the monitoring and identification of the eluted compounds.

Mechanistic Analytical Approaches for Elucidating Biosynthetic Intermediates and Reaction Pathways

Understanding the biosynthetic pathway of this compound involves identifying its precursor molecules and the enzymatic transformations that lead to its formation. Analytical techniques play a crucial role in these mechanistic studies.

The biosynthesis of this compound is believed to proceed through the diterpene hydrocarbon precursor, phomopsene (B1265134). This hypothesis is supported by the co-isolation of both compounds from Phomopsis amygdali. The structural similarity between phomopsene and this compound suggests that a series of oxidation reactions and subsequent methylation convert the hydrocarbon precursor into the final product.

The elucidation of such biosynthetic pathways often involves a combination of genetic and analytical approaches. The identification and characterization of the genes and enzymes responsible for the biosynthesis of phomopsene provide strong evidence for its role as an intermediate. The heterologous expression of these genes in a suitable host organism, followed by the analytical characterization of the resulting products, can confirm their function in the biosynthetic pathway.

Emerging Research Avenues and Future Perspectives

Genomic and Metagenomic Mining for Novel Fungal Diterpenoids and Biosynthetic Enzymes

The vast and largely untapped genomic data of fungi represents a rich frontier for the discovery of novel diterpenoids and the enzymes that synthesize them. nih.gov Modern genome mining strategies allow researchers to computationally scan fungal genomes for biosynthetic gene clusters (BGCs), which are discrete groups of genes responsible for producing a specific secondary metabolite. nih.govnih.gov These approaches have moved beyond simple isolation and now enable the targeted discovery of molecules with desired structural features. researchgate.net

A primary strategy involves searching for genes encoding key enzymes, particularly terpene synthases (or cyclases) and prenyltransferases like GGS, which are hallmarks of terpenoid biosynthesis. acs.orgnih.govbeilstein-journals.org The identification of the diterpene gene cluster in Phomopsis amygdali N2 was accomplished using homology-based PCR for the GGS gene, followed by genome walking. acs.orgnih.gov This success underscores the power of gene-based screening to uncover previously unidentified diterpenes. acs.org

Many fungal BGCs are transcriptionally silent under standard laboratory conditions, meaning their corresponding natural products are not produced. mdpi.com Genome mining provides a direct route to these "cryptic" pathways. nih.govmdpi.com Furthermore, fungi from extreme environments are considered a promising reservoir of novel bioactive compounds, and mining their genomes could reveal unique enzymes and pathways. nih.gov Metagenomics extends this reach to unculturable fungi, allowing access to the biosynthetic potential of organisms that cannot be grown in the lab. nih.gov The synergy between advanced genome mining tools like antiSMASH and the exploration of unique fungal niches is expected to significantly expand the known chemical space of diterpenoids related to methyl phomopsenonate. nih.govsemanticscholar.org

| Strategy | Key Target Genes/Enzymes | Objective | Relevant Findings |

|---|---|---|---|

| Homology-Based Genome Mining | Terpene Synthases (TPSs/TCs), Geranylgeranyl Diphosphate (B83284) Synthase (GGS), Cytochrome P450s (CYPs) | Identify novel diterpenoid biosynthetic gene clusters (BGCs). | Led to the discovery of the phomopsene (B1265134)/methyl phomopsenonate BGC in Phomopsis amygdali. acs.orgnih.gov |

| Metagenomic Analysis | Full BGCs from environmental DNA (eDNA) | Access the biosynthetic potential of unculturable fungi. nih.gov | Reveals vast, unexplored chemical diversity in various environments. nih.gov |

| Cluster-Based Mining | Signature enzymes (e.g., PKS, NRPS, TPS) within a genomic locus. nih.gov | Discover hybrid molecules and pathways with unusual enzyme combinations. | Discovery of polyketide-diterpenoid hybrids by targeting both PKS and terpene cyclase genes. rsc.org |

| Transcriptomic-Guided Mining | Co-regulated genes under specific culture conditions | Activate and identify silent BGCs. mdpi.com | Links specific metabolites to their BGCs by correlating gene expression with compound production. |

Synthetic Biology and Metabolic Engineering for Optimized Production and Diversification

While native fungal hosts can produce valuable compounds, production levels are often low and difficult to scale. Synthetic biology and metabolic engineering offer powerful solutions by transforming tractable microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli into optimized "cell factories" for terpenoid production. sjtu.edu.cnacs.orgnih.gov These approaches are critical for generating sufficient quantities of this compound for further study and for creating structural analogues. nih.gov

A typical strategy involves heterologously expressing the entire biosynthetic pathway in a host organism. For this compound, this would involve expressing the phomopsene synthase (PaPS) and the specific cytochrome P450 monooxygenase(s) responsible for subsequent oxidation. nih.gov To enhance yield, the host's metabolism is re-engineered to increase the flux towards the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). sjtu.edu.cn This is often achieved by overexpressing key enzymes of the native mevalonate (B85504) (MVA) pathway. sjtu.edu.cn

Further optimization can involve:

Pathway Compartmentalization: Localizing biosynthetic enzymes to specific organelles, such as the mitochondria, to increase local substrate concentrations and sequester toxic intermediates. nih.gov

Enzyme Engineering: Modifying the catalytic activity or substrate specificity of biosynthetic enzymes like terpene synthases and P450s. nih.gov

Combinatorial Biosynthesis: Introducing enzymes from different organisms into the pathway to create novel "unnatural" natural products. researchgate.net For example, expressing the phomopsene synthase with a library of different P450s could generate a diverse set of oxidized phomopsene derivatives.

| Engineering Strategy | Target/Method | Goal for this compound Production |

|---|---|---|

| Heterologous Pathway Reconstitution | Express PaPS and relevant P450s in a host like S. cerevisiae or Aspergillus oryzae. researchgate.netsjtu.edu.cn | Establish a reliable and scalable production platform. |

| Precursor Supply Enhancement | Overexpress key enzymes of the mevalonate (MVA) pathway (e.g., HMG-CoA reductase). sjtu.edu.cn | Increase the intracellular pool of the precursor GGPP. |

| Enzyme Fusion and Scaffolding | Create fusion proteins or use protein scaffolds to co-localize pathway enzymes. nih.gov | Improve pathway efficiency by channeling intermediates. |

| Host Genome Modification | Delete competing pathways or genes that produce toxic byproducts using CRISPR/Cas9. | Redirect metabolic flux exclusively towards the target compound. |

| Combinatorial Biosynthesis | Introduce a library of P450 monooxygenases from other fungal pathways. researchgate.net | Generate a diverse collection of phomopsenonate analogues. |

Chemoenzymatic Approaches for the Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to construct complex molecules and their analogues efficiently. nih.govresearchgate.netresearchgate.net This approach is particularly powerful for the late-stage functionalization of complex molecular scaffolds, a process that is often challenging using purely chemical methods due to issues with selectivity. chemrxiv.org

For this compound, a chemoenzymatic strategy could involve producing the core phomopsene hydrocarbon skeleton through fermentation in an engineered microbe. nih.gov This scaffold can then be subjected to a panel of biocatalysts, such as purified P450 monooxygenases, to perform highly specific C-H oxidations at various positions. chemrxiv.orgrsc.org This strategy allows for the modular synthesis of a library of derivatives, where each new compound differs by the position or type of functional group installed by the enzyme. chemrxiv.org

This approach has been successfully used to synthesize diverse members of other diterpenoid families, such as the fusicoccanes and cyclopianes. nih.govchemrxiv.org By leveraging enzymes as precise molecular tools, researchers can rapidly access derivatives of this compound that are difficult or impossible to obtain from the natural source or through total synthesis alone. This expands the chemical diversity available for biological screening and the development of structure-activity relationships.

| Step | Method | Description | Application to this compound |

|---|---|---|---|

| 1. Scaffold Production | Metabolic Engineering / Fermentation | Use an engineered microbe (e.g., E. coli, yeast) to produce the core phomopsene skeleton in large quantities. nih.gov | Provides a sustainable supply of the starting material. |

| 2. Late-Stage Functionalization | Biocatalysis (Enzymatic Reaction) | Employ a toolkit of enzymes (e.g., P450s, dioxygenases) to introduce functional groups (e.g., -OH) at specific positions. rsc.org | Creates a library of oxidized phomopsene derivatives, including this compound and novel analogues. |

| 3. Chemical Modification | Traditional Organic Synthesis | Chemically modify the enzymatically-produced derivatives to further expand structural diversity. | Enables access to compounds with functional groups not installable by enzymes (e.g., amides, esters). |

Interdisciplinary Research for Deeper Mechanistic Understanding of this compound Biosynthesis and Reactivity

A comprehensive understanding of this compound requires a deeply interdisciplinary approach that integrates genomics, enzymology, chemistry, and computational science. researchgate.netmdpi.com Elucidating the precise mechanism of the phomopsene synthase (PaPS) is a key challenge that benefits from such collaboration. The formation of the complex, angular 5/6/5/5-fused ring system of phomopsene involves a cascade of carbocation intermediates and skeletal rearrangements. nih.govnih.gov

Future research will likely involve a combination of:

Isotopic Labeling Studies: Using specifically labeled precursors like geranylgeranyl diphosphate (GGPP) to trace the path of each carbon atom through the cyclization cascade, revealing the intricate bond-forming and rearrangement steps. nih.govtandfonline.com

Protein Crystallography: Determining the three-dimensional structure of PaPS to visualize the active site and understand how the enzyme template controls the complex cyclization reaction.

Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model the reaction pathway, predict the stability of various carbocation intermediates, and rationalize the observed product outcome over other potential structures. acs.org Such studies have already provided insight into the biosynthesis of related tetracyclic diterpenes. acs.org

Synthetic Chemistry: The total synthesis of phomopsene and this compound not only confirms their structures but also enables the creation of probes and non-natural substrates to further investigate the biosynthetic machinery. researchgate.netnih.gov

By combining these experimental and computational techniques, researchers can gain a fundamental understanding of how nature constructs such a complex molecule. researchgate.net This knowledge is not purely academic; it provides the blueprint for rationally engineering terpene cyclases to produce novel skeletons and for predicting the products of newly discovered enzymes from genome mining efforts. researchgate.net

Q & A

Q. What are the established synthetic routes for methyl phomopsenonate, and how do they differ in efficiency and stereochemical outcomes?

this compound is synthesized via reorganization of C–C single bonds, as demonstrated in total syntheses of polycyclic diterpenes. Key methods include enantioselective Heck reactions and retrosynthetic strategies that prioritize quaternary stereocenter formation. For example, Scheme 4 in J. Am. Chem. Soc. ( ) highlights a route involving tetracycles with contiguous stereocenters. Comparative analysis of yields (typically 20–45%) and stereochemical fidelity across methods is critical. Researchers should evaluate solvent systems, catalyst loadings (e.g., palladium catalysts), and temperature gradients to optimize protocols .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound and its intermediates?

Advanced 2D NMR (e.g., HSQC, HMBC) is indispensable for resolving complex polycyclic frameworks, particularly quaternary carbons. Coupled with high-resolution mass spectrometry (HRMS) and X-ray crystallography, these techniques validate bond connectivity and stereochemistry. For example, NMR data for this compound derivatives must align with computational models (DFT) to confirm absolute configurations. Researchers should cross-reference spectral libraries and report chemical shifts with ±0.01 ppm precision .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be systematically resolved?

Discrepancies often arise from solvent effects, impurities, or incorrect stereochemical assignments. A tiered approach includes:

- Repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Comparing experimental NMR data with DFT-simulated spectra.

- Applying the Cochrane systematic review framework ( ) to assess data quality, prioritizing peer-reviewed studies with rigorous methodology. Contradictions in NMR peaks, for instance, may require single-crystal X-ray validation to resolve .

Q. What strategies enhance enantioselective synthesis of this compound with high stereochemical fidelity?

Advanced methods focus on asymmetric catalysis and kinetic resolution. For example:

- Chiral phosphine ligands in palladium-catalyzed Heck reactions improve enantiomeric excess (ee >90%).

- Dynamic kinetic asymmetric transformations (DyKAT) leverage reversible bond cleavage to favor desired stereoisomers. Researchers must optimize catalyst-substrate matching via steric/electronic parameter databases (e.g., Tolman cone angles) and monitor reaction progress using chiral HPLC .

Q. How should bioactivity studies of this compound be designed to ensure statistical robustness?

- Dose-response models : Use nonlinear regression (e.g., Hill equation) to calculate values, with triplicate technical replicates.

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects.

- Blinding : Implement double-blinding in in vivo assays to reduce bias. Statistical packages (e.g., GraphPad Prism) should apply ANOVA with post-hoc Tukey tests () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.